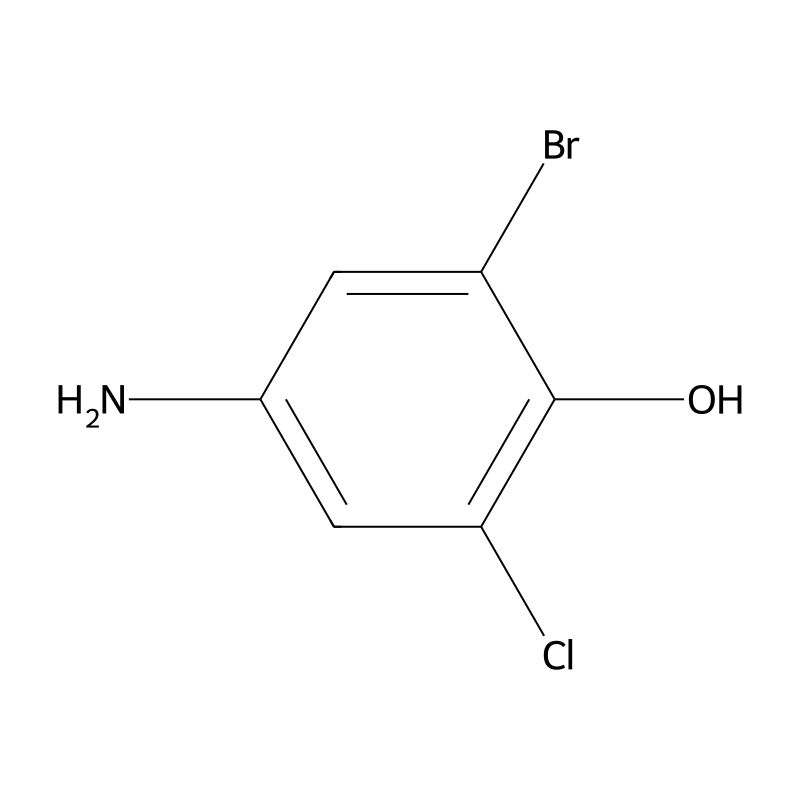4-Amino-2-bromo-6-chlorophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization of Bis(4-amino-2-bromo-6-methoxy…)
Application Summary
Methods of Application
The specific method involves a palladium (II)-catalyzed C–H activation.
Results or Outcomes
The outcome of this process is the production of ortho-brominated azobenzenes.
Molecular Structure and Supramolecular Architecture of (E)-2-Bromo-6…
Application Summary
This compound is studied for its crystal packing properties.
Methods of Application
The study involves analyzing the crystal packing of the compound.
Results or Outcomes
4-Amino-2-bromo-6-chlorophenol is an organic compound characterized by the molecular formula and a molecular weight of approximately 222.47 g/mol. This compound features an amino group (-NH₂), a bromo group (-Br), and a chloro group (-Cl) attached to a phenolic ring. It is recognized for its significant role as an intermediate in various chemical syntheses and research applications, particularly due to its unique combination of substituents that imparts distinct chemical properties and reactivity patterns .
There is no current information available on the mechanism of action of 4-amino-2-bromo-6-chlorophenol in biological systems.
- Skin and Eye Irritation: Halogenated phenols can be irritating to the skin and eyes.
- Respiratory Irritation: Inhalation may cause respiratory irritation.
- Environmental Impact: Halogenated compounds can be persistent in the environment and may pose ecological risks.
- Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: The bromo and chloro substituents can be reduced under specific conditions using reducing agents like lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles, such as amines or alkyl halides .
These reactions allow for the formation of various derivatives, expanding the utility of this compound in synthetic organic chemistry.
Research into the biological activity of 4-Amino-2-bromo-6-chlorophenol indicates potential interactions with biomolecules, making it a candidate for further pharmacological studies. The amino group can form hydrogen bonds with biological targets, while the halogen substituents may influence binding affinity and specificity. Current investigations focus on its role as a pharmaceutical intermediate and its potential biological effects, including enzyme inhibition.
The synthesis of 4-Amino-2-bromo-6-chlorophenol typically involves multi-step organic reactions:
- Bromination and Chlorination: Starting from phenolic derivatives, bromination and chlorination are performed to introduce the bromo and chloro groups.
- Amination: The amino group is introduced through nucleophilic substitution using ammonia or an amine under controlled conditions.
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and purity, incorporating catalysts and specific temperature and pressure settings to enhance reaction efficiency .
4-Amino-2-bromo-6-chlorophenol has diverse applications across various fields:
- Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
- Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
- Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
- Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
These applications highlight the compound's versatility in both academic research and industrial processes.
Interaction studies of 4-Amino-2-bromo-6-chlorophenol focus on its biochemical pathways and mechanisms of action. The compound's structure suggests it may influence cellular processes such as signal transduction and enzyme activity regulation. Its interactions with specific molecular targets are under investigation to understand better its pharmacological potential .
Several compounds share structural similarities with 4-Amino-2-bromo-6-chlorophenol, including:
- 2-Amino-6-chlorophenol
- 2-Amino-4-bromo-6-chlorophenol
- 4-Amino-2-chloro-5-bromophenol
Uniqueness
4-Amino-2-bromo-6-chlorophenol stands out due to its specific combination of amino, bromo, and chloro substituents on the benzene ring. This unique arrangement imparts distinct chemical properties that differentiate it from similar compounds. For instance, while other amino-substituted phenols may exhibit similar reactivity patterns, the presence of both bromo and chloro groups in this compound enhances its utility in synthetic applications and biological studies .








